molecular formula C10H9ClF3NO B13053207 (R)-8-Chloro-6-(trifluoromethyl)chroman-4-amine

(R)-8-Chloro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B13053207
M. Wt: 251.63 g/mol
InChI Key: XOBHAODXLFYNME-MRVPVSSYSA-N
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Description

®-8-Chloro-6-(trifluoromethyl)chroman-4-amine is a chemical compound belonging to the chroman family Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Chloro-6-(trifluoromethyl)chroman-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and cinnamic acid derivatives.

    Pechmann Condensation: This reaction involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

    Michael Addition: Acrylonitrile is added to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods

Industrial production methods for ®-8-Chloro-6-(trifluoromethyl)chroman-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-8-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-8-Chloro-6-(trifluoromethyl)chroman-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-8-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with a similar structural framework but different substituents.

    Flavanone: Another chroman derivative with distinct biological activities.

    Isoflavone: A compound with a similar core structure but different functional groups.

Uniqueness

®-8-Chloro-6-(trifluoromethyl)chroman-4-amine is unique due to the presence of the chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. These substituents enhance its stability, reactivity, and potential pharmacological activities compared to other similar compounds .

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

(4R)-8-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9ClF3NO/c11-7-4-5(10(12,13)14)3-6-8(15)1-2-16-9(6)7/h3-4,8H,1-2,15H2/t8-/m1/s1

InChI Key

XOBHAODXLFYNME-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2Cl)C(F)(F)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)C(F)(F)F

Origin of Product

United States

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